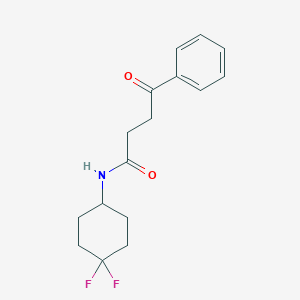

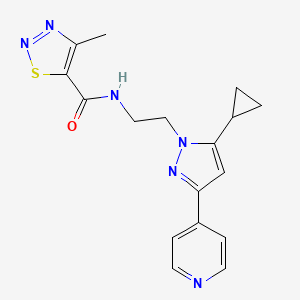

(3-(吡啶-2-氧代)苯基)(3-(嘧啶-2-氨基)氮杂环丁-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of azetidinone derivatives has been explored in the context of developing compounds with potential antimicrobial and antitubercular activities. In one study, a series of pyrimidine-azetidinone analogues were synthesized through a multi-step process involving the condensation of aromatic amines with N-phenylacetamide, followed by reactions with chloroacetyl chloride to form Schiff base intermediates, and finally, the formation of azetidinone analogues . This method reflects a broader trend in synthesizing azetidinone derivatives, which often involves the formation of Schiff bases as key intermediates.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives has been investigated using X-ray diffraction techniques. For instance, the trans- and cis-isomers of a methoxyphenyl-phenoxy-methylthio-methoxyimino azetidinone were synthesized, and the structure of one isomer was elucidated, revealing a monoclinic system with specific cell dimensions and angles. The refinement of the structure was achieved through direct methods and full-matrix, least-squares procedures, resulting in a detailed understanding of the solid-state structure .

Chemical Reactions Analysis

Azetidinone derivatives undergo various chemical reactions during their synthesis. The formation of the thione nucleus from chloroquionoline-3-carbadehyde, for example, is achieved using sodium sulfide in dimethyl formamide (DMF), which is a critical step in the synthesis of the pyrimidine-azetidinone analogues . The subsequent reaction with pyrimidine amine to form Schiff base intermediates is another key reaction that leads to the final azetidinone structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives, such as dipole moment (mu), log of octanol-water partition coefficient (logP), and second-order molecular connectivity index ((2)chi), have been found to be significant in describing their antimicrobial activity. A quantitative structure-activity relationship (QSAR) evaluation of benzimidazole and pyridin-3-yl-methanone derivatives highlighted the importance of these molecular descriptors in predicting the antimicrobial potential of the synthesized compounds .

科学研究应用

抗菌活性

研究表明,与(3-(吡啶-2-氧代)苯基)(3-(嘧啶-2-氨基)氮杂环丁-1-基)甲酮结构相关的化合物具有显著的抗菌活性。一系列类似的化合物被合成并针对各种细菌和真菌菌株进行了测试。这些研究表明,化学结构的改变可以导致具有有效抗菌性能的化合物,表明在对抗微生物感染方面具有潜在的治疗应用(Kumar、Meenakshi、Kumar 和 Kumar,2012)。

抗结核和抗氧化活性

另一项研究专注于嘧啶-氮杂环丁酮类似物的合成,展示了它们显着的体外抗菌和抗结核活性。这项研究突出了这些化合物在开发用于细菌感染(包括结核病)的新疗法方面的潜力,以及它们的抗氧化特性,这些特性可以在各种治疗环境中得到利用(Chandrashekaraiah、Lingappa、Gowda 和 Bhadregowda,2014)。

低成本发射器的光物理特性

与感兴趣的化学结构相关的化合物已被用于合成具有大斯托克斯位移的低成本发射器。这些发射器以其显着的光物理特性为特征,在各种工业和技术用途(包括显示器和传感器)的发光材料开发中具有潜在应用(Volpi 等人,2017)。

新型稠合色酮-嘧啶杂化物

对新型稠合色酮-嘧啶杂化物合成的研究为开发具有潜在生物活性的化合物提供了见解。这些研究对于设计具有治疗益处的新分子至关重要,尤其是在药物发现和开发的背景下(Sambaiah 等人,2017)。

作用机制

Target of Action

The primary target of this compound is protoporphyrinogen oxidase (PPO) . PPO is an enzyme that plays a crucial role in the biosynthesis of chlorophyll and heme. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key step in the biosynthetic pathway .

Mode of Action

The compound acts as a PPO inhibitor . It binds to the PPO enzyme, preventing it from catalyzing the conversion of protoporphyrinogen IX to protoporphyrin IX . This interaction is facilitated by diverse interaction models, such as π-π stacking and hydrogen bonds .

Biochemical Pathways

By inhibiting PPO, the compound disrupts the biosynthesis of chlorophyll and heme, essential components for the survival of plants . This disruption affects various downstream effects, including the prevention of photosynthesis in plants, leading to their death .

Pharmacokinetics

The compound’s photophysical behavior, including excitation-dependent fluorescence and phosphorescence under ambient conditions, has been investigated . These properties could potentially influence its bioavailability, but more research would be needed to confirm this.

Result of Action

The inhibition of PPO leads to a decrease in chlorophyll and heme production, which in turn prevents photosynthesis in plants . This results in the death of the plant, making the compound an effective herbicide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s photophysical behavior, including its fluorescence and phosphorescence, can be influenced by ambient conditions . .

属性

IUPAC Name |

(3-pyridin-2-yloxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c25-18(24-12-15(13-24)23-19-21-9-4-10-22-19)14-5-3-6-16(11-14)26-17-7-1-2-8-20-17/h1-11,15H,12-13H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXNURFSHCVVBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507069.png)

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2507070.png)

![3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2507073.png)

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507076.png)

![7-Ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2507081.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide](/img/structure/B2507084.png)

![N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2507085.png)